Pentazocine hydrochloride
説明
Historical Trajectory of Discovery and Pharmacological Classification
Pentazocine (B1679294) hydrochloride is a synthetically prepared opioid analgesic belonging to the benzomorphan (B1203429) class of compounds. ncats.iofda.gov The development of this compound was carried out by the Sterling Drug Company, with the first synthesis occurring in 1958 and a patent following in 1960. wikipedia.org After extensive testing, it was approved for medical use and introduced into clinical practice in 1967, becoming the first mixed agonist-antagonist opioid analgesic available. wikipedia.orge-safe-anaesthesia.org The initial hope behind its development was to create a potent analgesic that lacked the significant dependency issues associated with traditional opioids. e-safe-anaesthesia.org
Chemically, pentazocine is a member of the benzazocine series, also known as the benzomorphan series. fda.gov It is a white, crystalline substance that exists as a racemic mixture of two enantiomers, dextro-(d) and laevo-(l), with the l-isomer being primarily responsible for its analgesic action. e-safe-anaesthesia.org
Pharmacologically, pentazocine is classified as a prototypical mixed agonist-antagonist narcotic. ncats.io Its mechanism of action is complex and distinct from that of classical opioids like morphine. Research has established that pentazocine acts as an agonist at the κ-opioid receptor (KOR) and as a weak antagonist or partial agonist at the μ-opioid receptor (MOR). ncats.iowikipedia.orge-safe-anaesthesia.orgpatsnap.com This dual action means it can produce analgesia through its kappa receptor activity while simultaneously antagonizing the effects of other opioids at the mu receptor. fda.govdrugbank.com Additionally, some research indicates that it binds to and activates sigma-opioid receptors. nih.gov
Table 1: Receptor Activity Profile of Pentazocine
| Receptor Type | Action | Associated Effect |
|---|---|---|
| Kappa-Opioid Receptor (KOR) | Agonist | Primary analgesic effects, sedation ncats.iowikipedia.orgpatsnap.comdrugbank.com |
| Mu-Opioid Receptor (MOR) | Weak Antagonist / Partial Agonist | Modulates the effects of other opioids ncats.iowikipedia.orgdrugbank.comnih.gov |
Evolution of Research Perspectives on Benzomorphan Opioids
The development of benzomorphan opioids, including pentazocine, was a direct result of the long-standing scientific quest for safer and non-addictive alternatives to morphine. nih.gov This effort involved extensive structure-activity relationship studies aimed at modifying the fundamental structure of morphine to dissociate its analgesic properties from its adverse effects. nih.govfrontiersin.org The benzomorphan scaffold emerged from the simplification of the morphine skeleton and has since become a versatile template in medicinal chemistry for developing new analgesic compounds. nih.govresearchgate.net
The modern era of opioid research, which began with the definitive identification of opioid receptors in the early 1970s, was heavily influenced by early studies on benzomorphans. nih.gov The observation that benzomorphan compounds like cyclazocine (B1219694) and pentazocine produced pharmacological effects qualitatively different from morphine was a key piece of evidence supporting the concept of multiple opioid receptor subtypes, an idea first proposed in the mid-1960s. frontiersin.org
Benzomorphans proved instrumental in the characterization of these receptor subtypes. nih.gov Ketocyclazocine, a prototypic benzomorphan, was the agent used to formally define the kappa (κ) receptor, which was named after it. nih.govnih.gov Early clinical research with benzomorphans confirmed their analgesic potential but also noted the frequent occurrence of psychotomimetic and dysphoric effects, which were subsequently linked to their agonist activity at the kappa receptor. taylorandfrancis.com
Over time, the research perspective on benzomorphans has evolved. While pentazocine remains the primary benzomorphan in clinical use, the class as a whole is now widely used in research as pharmacological tools to investigate the complex pharmacology of opioid systems. nih.govnih.govontosight.ai Detailed studies continue to unravel the specific contributions of different receptors to pentazocine's effects. For instance, research using μ-opioid receptor knockout mice demonstrated that while the MOP receptor is pivotal for thermal and mechanical antinociception induced by (-)-pentazocine, the KOR is involved in its visceral chemical antinociceptive effects. nih.gov Further research into its intracellular mechanism has shown that its binding to KORs leads to an inhibition of the enzyme adenylate cyclase, reducing levels of cyclic AMP (cAMP) and thereby inhibiting the release of neurotransmitters involved in pain signaling. patsnap.com
Table 2: Key Benzomorphan Compounds in Research
| Compound | Research Significance |
|---|---|
| Pentazocine | The first mixed agonist-antagonist analgesic; the only benzomorphan widely used clinically. e-safe-anaesthesia.orgnih.gov |
| Ketocyclazocine | Prototypic kappa-opioid receptor agonist; used to originally define the κ-receptor. nih.govnih.gov |
| Cyclazocine | An early benzomorphan whose distinct effects from morphine supported the theory of multiple opioid receptors. frontiersin.org |
| Ethylketocyclazocine | A non-selective benzomorphan that has been valuable in preclinical opioid research. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetaminophen |
| Alfentanil |
| Aspirin |
| Butorphanol |
| Codeine |
| Cyclazocine |
| Dextromethorphan (B48470) |
| Dihydrocodeine |
| Ethylketocyclazocine |
| Fentanyl |
| Ketamine |
| Ketocyclazocine |
| Levorphanol |
| Meperidine |
| Memantine |
| Methadone |
| Morphine |
| Nalorphine |
| Naloxone (B1662785) |
| Naltrexone |
| Oxycodone |
| Pethidine |
| Phenazocine |
| Propoxyphene |
| Remifentanil |
| Sufentanil |
Structure
2D Structure
特性
CAS番号 |
64024-15-3 |
|---|---|
分子式 |
C19H28ClNO |
分子量 |
321.9 g/mol |
IUPAC名 |
(1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H/t14-,18+,19+;/m0./s1 |
InChIキー |
OQGYMIIFOSJQSF-DTOXXUQYSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |
異性体SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |
正規SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |
他のCAS番号 |
64024-15-3 |
ピクトグラム |
Irritant |
関連するCAS |
359-83-1 (Parent) |
同義語 |
Fortral Hydrochloride, Pentazocine Lactate, Pentazocine Lexir Pentazocine Pentazocine Hydrochloride Pentazocine Lactate Talwin |
製品の起源 |
United States |
Cellular and Subcellular Mechanisms of Action
Intracellular Signaling Pathways Modulation
Pentazocine (B1679294) hydrochloride significantly influences intracellular signaling cascades, primarily through its interaction with opioid receptors, leading to the modulation of key enzymes and neurotransmitter release.
Binding of pentazocine to kappa-opioid receptors initiates a series of intracellular events that lead to the inhibition of adenylate cyclase. patsnap.com This enzyme is responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. patsnap.comnih.gov The inhibition of adenylate cyclase results in decreased intracellular cAMP levels. patsnap.com This reduction in cAMP is a key step in the analgesic pathway, as it subsequently affects the release of neurotransmitters involved in pain transmission. patsnap.comescholarship.org Research has shown that the regulation of adenylyl cyclase activity is a central mechanism for both the acute and chronic effects of opioids. escholarship.org
| Receptor Target | Effect on Adenylate Cyclase | Consequence |
| Kappa-opioid receptor (KOR) | Inhibition | Decreased cAMP levels |
| Mu-opioid receptor (MOR) | Weak antagonism/partial agonism | Complex modulation of cAMP levels |
This table summarizes the primary effects of pentazocine hydrochloride on adenylate cyclase and cAMP regulation through its interaction with opioid receptors.
The decrease in cAMP levels triggered by pentazocine's action on KORs leads to the inhibition of the release of several key neurotransmitters, including Substance P and glutamate (B1630785). patsnap.com These neurotransmitters play a pivotal role in the transmission of pain signals within the nervous system. By reducing their release, pentazocine effectively dampens the propagation of nociceptive information, leading to its analgesic effect. patsnap.com The activation of KORs also modulates ion channels, causing hyperpolarization of neurons and further contributing to the inhibition of pain signals. patsnap.com
Ion Channel and Calcium Homeostasis Regulation
This compound also exerts significant control over ion channels and the delicate balance of intracellular calcium, further contributing to its pharmacological profile. Studies have indicated that calcium channel blockers can enhance the analgesic effect of pentazocine. nih.govnih.gov
Research has demonstrated that pentazocine, through its interaction with the σ1-receptor, can modulate the inositol-1,4,5-trisphosphate (IP3) receptor. nih.govnih.gov The IP3 receptor is a ligand-gated Ca2+ channel located on the endoplasmic reticulum that plays a crucial role in intracellular calcium release. nih.govresearchgate.net In cardiomyocytes, pentazocine administration has been shown to inhibit pressure overload-induced upregulation of IP3 receptor type 2. nih.gov This modulation by pentazocine can have significant implications for cellular functions that are dependent on IP3-mediated calcium signaling. nih.govnih.gov
In addition to its effects on IP3 receptors, pentazocine also interacts with ryanodine (B192298) receptors (RyR), another major class of intracellular calcium release channels located on the sarcoplasmic reticulum. nih.gov Studies in cardiomyocytes have revealed that the σ1-receptor, when stimulated by pentazocine, binds to RyR. nih.gov This interaction is significant as pentazocine has been observed to inhibit ryanodine-induced Ca2+ release from the sarcoplasmic reticulum. nih.gov By suppressing RyR-mediated calcium leak, pentazocine can help restore normal calcium dynamics within the cell. nih.gov
| Receptor/Channel | Pentazocine's Effect | Cellular Consequence |
| IP3 Receptor | Modulation via σ1-receptor interaction | Regulation of IP3-mediated Ca2+ release |
| Ryanodine Receptor (RyR) | Inhibition of Ca2+ release via σ1-receptor binding | Suppression of Ca2+ leak from sarcoplasmic reticulum |
This table outlines the interactions of this compound with key intracellular calcium channels and the resulting impact on cellular calcium homeostasis.
Mitochondrial Bioenergetics and ATP Production Research
Emerging research points to a role for pentazocine in influencing mitochondrial function, a critical aspect of cellular health and energy production. nih.gov Mitochondria are central to cellular bioenergetics, with their primary function being the production of adenosine triphosphate (ATP) through oxidative phosphorylation. nih.govnih.gov
In the context of cardiac hypertrophy, where mitochondrial ATP production is often reduced, pentazocine administration has been shown to restore these diminished levels. nih.gov This restorative effect is linked to its ability to prevent the pressure overload-induced reduction of σ1-receptors and the subsequent upregulation of IP3R2. nih.gov By modulating these components, pentazocine helps to maintain mitochondrial function and, consequently, cellular energy supply. nih.gov
Preclinical Pharmacokinetics and Biotransformation
Absorption and Distribution Studies in Animal Models
Following administration, pentazocine (B1679294) is readily absorbed and extensively distributed throughout the body in animal models. fda.govdrugbank.com Studies in multiple species, including rats, dogs, monkeys, and horses, have demonstrated its ability to penetrate various tissues.
In rats, after intravenous administration, pentazocine shows a rapid disappearance from the plasma and brain, indicating swift distribution to and clearance from these compartments. nih.gov Animal studies have shown that after administration, pentazocine is rapidly and widely distributed to tissues such as the liver, lungs, kidneys, muscle, and brain. nih.gov Research in rhesus monkeys also confirms its distribution into the central nervous system. nih.gov Studies in dogs have investigated the chronopharmacokinetics, revealing that the volume of distribution can vary depending on the time of administration, suggesting a circadian rhythm in its disposition.
A study in male Wistar rats using a solid lipid nanoparticle formulation of pentazocine demonstrated that this delivery system could enhance oral bioavailability, suggesting that absorption is a critical factor in its systemic exposure. nih.gov The distribution pattern indicates that while the liver is a primary site of accumulation and metabolism, the compound also reaches its target sites of action in the brain. nih.govnih.gov
Table 1: Summary of Preclinical Absorption and Distribution Findings for Pentazocine
| Animal Model | Key Findings |
| Rat | Rapid absorption and distribution into tissues, including the brain. nih.govnih.gov Fast disappearance from the brain compartment noted. nih.gov |
| Dog | Exhibits circadian rhythm in its disposition, affecting its volume of distribution. |
| Rhesus Monkey | Demonstrates distribution into the brain and other tissues. nih.govnih.gov |
| Mouse | Used in studies to investigate the pharmacology and metabolism of pentazocine and its isomers. nih.govnih.gov |
This table provides a summary of findings from various preclinical studies and is not exhaustive.
Hepatic Metabolism and Metabolite Identification
The liver is the principal site of pentazocine biotransformation. fda.govdrugbank.comnih.gov It undergoes extensive first-pass metabolism, which significantly influences its bioavailability after oral administration. nih.gov The metabolic processes primarily involve oxidation and glucuronide conjugation. fda.govnih.gov
Oxidation Pathways
A major metabolic route for pentazocine is the oxidation of the terminal methyl groups on its N-alkenyl side chain (the dimethylallyl group). fda.gov This process leads to the formation of isomeric alcohols (cis and trans) and a carboxylic acid metabolite. In vitro studies using liver preparations from mice, rats, and monkeys have confirmed this oxidative metabolism. nih.gov
Glucuronide Conjugation
Glucuronidation is another significant pathway in pentazocine's metabolism. nih.govnih.gov Studies utilizing isolated perfused rat livers have been crucial in identifying the glucuronide metabolites. nih.gov Pentazocine itself can be conjugated to form a phenolic glucuronide. nih.gov Furthermore, the hydroxylated metabolites produced via oxidation can also undergo glucuronidation before excretion. nih.gov This conjugation step increases the water solubility of the metabolites, facilitating their elimination from the body.
Active and Inactive Metabolite Characterization
Preclinical research has focused on characterizing the pharmacological activity of pentazocine's metabolites. The two principal metabolites resulting from the oxidation of the side chain, the trans-alcohol and trans-carboxylic acid, have been reported to be inactive.
However, the parent compound, pentazocine, is a racemic mixture of two enantiomers, (+)-pentazocine and (-)-pentazocine. The (-)-enantiomer is primarily responsible for the analgesic effects through its action at opioid receptors, acting as a partial agonist at the µ-opioid receptor (MOP) and a full agonist at the κ-opioid (KOP) receptor. nih.gov The (+)-enantiomer has activity at the sigma (σ) receptor but lacks significant analgesic effects. wikipedia.org Studies in µ-opioid receptor knockout mice suggest that the MOP receptor is critical for most of pentazocine's analgesic properties, while the KOP receptor is involved in its effects on visceral pain. nih.gov
Excretion Pathways and Elimination Kinetics (Preclinical)
The elimination of pentazocine and its metabolites occurs primarily through the kidneys. fda.gov A significant portion of the administered dose is excreted in the urine as metabolites within 24 hours. fda.gov A smaller amount is excreted as unchanged, free pentazocine. fda.gov
The elimination half-life of pentazocine varies across different animal species, reflecting differences in metabolism and clearance rates.
Table 2: Preclinical Elimination Kinetics of Pentazocine
| Animal Model | Elimination Half-Life (t½) | Key Findings |
| Rat | ~3.6 hours (plasma elimination) | Elimination is primarily via biotransformation. fda.gov |
| Dog | Biological half-life is significantly increased during the night, though total clearance remains unchanged. | |
| Rhesus Monkey | Data indicates kinetic modeling of its disposition. nih.gov |
This table presents approximate values from preclinical studies and may vary based on experimental conditions.
Impact of Enzyme Induction on Metabolism (Preclinical)
Enzyme induction, the process by which exposure to a substance increases the activity of metabolic enzymes, can significantly alter the pharmacokinetics of a drug. carewellpharma.in In preclinical settings, this can lead to accelerated metabolism, potentially reducing the drug's efficacy or altering its toxicity profile. The cytochrome P450 (CYP) family of enzymes is commonly involved in this phenomenon. nih.gov
While direct preclinical studies extensively detailing the impact of specific enzyme inducers on pentazocine hydrochloride metabolism are not widely documented in the provided search results, the principle is well-established. For instance, treatment of rats with phenobarbital, a known potent enzyme inducer, has been shown to increase the metabolism of other centrally acting drugs like pentobarbitone. nih.gov Phenobarbital is known to activate nuclear receptors like CAR (constitutive androstane (B1237026) receptor) and PXR (pregnane X receptor), leading to the upregulation of CYP enzymes such as CYP2B and CYP3A subfamilies. nih.gov
Given that pentazocine is extensively metabolized by hepatic enzymes, it is plausible that its clearance could be enhanced by potent enzyme inducers. One document noted that tobacco smoking, which contains compounds known to induce CYP enzymes (e.g., CYP1A2), could enhance the metabolic clearance of pentazocine, thereby reducing its clinical effectiveness, although this is a clinical observation. fda.govwikipedia.org This suggests that in preclinical toxicology studies, co-administration of pentazocine with a compound that induces hepatic enzymes could lead to lower systemic exposure of pentazocine than anticipated.
Structure Activity Relationships Sar and Molecular Design
Benzomorphan (B1203429) Core Modifications and Pharmacological Impact
The benzomorphan nucleus of pentazocine (B1679294), a simplified derivative of the morphine skeleton, provides a rigid framework essential for its analgesic activity. nih.gov This core structure is a versatile template for chemical modifications that can significantly alter the compound's pharmacological properties. nih.govresearchgate.net Alterations to this fundamental structure, particularly at the basic nitrogen and the phenolic hydroxyl group, represent a key strategy for developing new analgesics. nih.gov
Systematic SAR studies have demonstrated that even minor changes to the benzomorphan scaffold can lead to substantial shifts in receptor affinity and efficacy. researchgate.net For instance, research into related benzomorphan and 8-oxamorphinan analogues has shown that replacing the 8-CH2 group in ring C of the morphinan (B1239233) nucleus with an oxygen atom can enhance both analgesic and antagonist activities. nih.gov Furthermore, the introduction of a methyl group at the C-14 position in these modified compounds was found to increase antagonist activity while decreasing analgesic effects. nih.gov The synthesis of 8-amino derivatives of cyclazocine (B1219694), another benzomorphan, was undertaken to create analogues with potentially improved bioavailability and varying degrees of kappa-opioid receptor agonism and mu-opioid receptor partial agonism. nih.gov These studies highlight the sensitivity of the pharmacological profile to modifications of the core benzomorphan structure.
Table 1: Impact of Benzomorphan Core Modifications on Pharmacological Activity
| Modification | Compound Type | Resulting Pharmacological Impact |
|---|---|---|
| Substitution of 8-CH2 with Oxygen | 8-Oxamorphinan | Enhanced analgesic and antagonist activities nih.gov |
| Addition of C-14 Methyl Group | 8-Oxamorphinan | Increased antagonist activity, decreased analgesic activity nih.gov |
| Addition of 8-Amino Group | Cyclazocine Analogue | Aimed to improve bioavailability and modulate receptor activity nih.gov |
N-Substitution Effects on Receptor Binding and Efficacy
The substituent attached to the nitrogen atom of the benzomorphan structure plays a critical role in determining the receptor selectivity and functional activity of pentazocine and its analogues. mdpi.com The nature of this N-substituent can dramatically influence the compound's affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors, and can even convert an agonist into an antagonist. mdpi.com
For example, replacing the N-methyl group in morphinans with a larger N-phenethyl group has been shown to enhance binding affinity, selectivity, and agonist potency at the µ-opioid receptor. nih.govnih.gov In contrast, the presence of an N-allyl or N-cyclopropylmethyl group is often associated with opioid antagonist activity. longdom.org The N-(3-methyl-2-butenyl) group of pentazocine contributes to its mixed agonist-antagonist profile. The size, shape, and lipophilicity of the N-substituent are all important factors in modulating the pharmacological outcome. mdpi.com Studies on a series of (−)-cis-N-normetazocine derivatives, which share the same core as pentazocine, have shown that varying the N-substituent can produce compounds ranging from potent µ-opioid receptor agonists to antagonists. mdpi.com
Table 2: Influence of N-Substituent on Opioid Receptor Activity
| N-Substituent | Resulting Activity Profile |
|---|---|
| Methyl | Typically agonist activity |
| Phenethyl | Enhanced µ-opioid receptor affinity and potency nih.govnih.gov |
| Allyl | Often confers antagonist properties longdom.org |
| Cyclopropylmethyl | Associated with antagonist activity |
| 3-Methyl-2-butenyl (in Pentazocine) | Mixed agonist-antagonist profile |
Hydroxyl Group Derivatization and Activity Modulation
The phenolic hydroxyl group at the 8-position of the benzomorphan core is a crucial determinant of pentazocine's analgesic activity. nih.gov Derivatization of this hydroxyl group, through processes like esterification or etherification, can significantly modulate the compound's pharmacological properties. This functional group is a key site for interaction with opioid receptors.
Esterification of the phenolic hydroxyl group can alter the lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. While some studies on other phenolic compounds have shown that esterification can sometimes decrease antioxidant activity by blocking the hydroxyl group's ability to donate a hydrogen atom, in the context of opioid analgesics, such modifications are primarily explored to fine-tune the interaction with the receptor and modify the drug's pharmacokinetic properties. nih.govmdpi.com The design and synthesis of benzomorphan-based compounds often involve modifications at this 8-OH group as a strategy to achieve a desired pharmacological profile. nih.gov
Stereochemistry and Enantiomeric Properties in Receptor Selectivity
Pentazocine is a chiral molecule and is administered as a racemic mixture of its two enantiomers. nih.gov The stereochemistry of the benzomorphan scaffold has a profound impact on its interaction with different receptors, with each enantiomer exhibiting a distinct pharmacological profile. nih.govnih.gov This stereoselectivity is a fundamental aspect of its mechanism of action.
The (-)-enantiomer of pentazocine is primarily responsible for its opioid receptor-mediated effects. nih.govguidetopharmacology.org It acts as an agonist at the κ-opioid receptor and is a weak antagonist or partial agonist at the µ-opioid receptor. guidetopharmacology.org The analgesic properties of pentazocine are largely attributed to the activity of this (-)-isomer. researchgate.net
In contrast, the (+)-enantiomer has a significantly lower affinity for opioid receptors but displays a tenfold greater affinity for the sigma-1 (σ1) receptor. guidetopharmacology.orgnih.gov The binding of (+)-pentazocine to sigma receptors is stereoselective. nih.gov This differential receptor affinity between the enantiomers contributes to the complex pharmacological profile of racemic pentazocine. nih.gov
Table 3: Enantiomeric Properties of Pentazocine
| Enantiomer | Primary Receptor Target | Primary Pharmacological Role |
|---|---|---|
| (-)-Pentazocine | κ-opioid receptor (agonist), µ-opioid receptor (weak antagonist/partial agonist) guidetopharmacology.org | Analgesia nih.govresearchgate.net |
| (+)-Pentazocine | Sigma-1 (σ1) receptor guidetopharmacology.orgnih.gov | Contributes to the complex pharmacology of the racemic mixture nih.gov |
Computational Chemistry and Molecular Modeling for SAR
Computational chemistry and molecular modeling have become indispensable tools for elucidating the SAR of pentazocine and other benzomorphan derivatives. nrfhh.comnih.gov These in-silico techniques provide valuable insights into the three-dimensional interactions between ligands and their receptor targets at the atomic level.
Molecular docking studies, for instance, can predict the binding poses of pentazocine enantiomers within the active sites of opioid and sigma receptors. nih.govescholarship.org These simulations help to identify key amino acid residues involved in ligand binding and can explain the observed stereoselectivity. mdpi.com By correlating docking scores with experimentally determined binding affinities, these models can be validated and then used to predict the activity of novel, uncharacterized analogues. nih.gov
Quantitative structure-activity relationship (QSAR) studies are another powerful computational approach used to correlate the physicochemical properties of a series of compounds with their biological activities. kcl.ac.ukmdpi.com For benzomorphan analgesics, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be employed to build predictive models based on the steric, electrostatic, and other properties of the molecules. mdpi.com These models not only help in understanding the SAR but also guide the rational design of new derivatives with potentially improved analgesic efficacy and reduced side effects.
Synthetic Chemistry and Advanced Synthesis Methodologies
Historical Synthetic Routes and Their Evolution
The development of pentazocine (B1679294) was a result of extensive research into morphine simplification, aiming to create potent analgesics with reduced side effects. nih.gov The foundational work on benzomorphan (B1203429) synthesis by May and Murphy in the 1950s laid the groundwork for pentazocine's creation. instituteofsustainabilitystudies.com A key historical synthesis was reported by Albertson and Wetterau in 1970, which became a cornerstone for subsequent modifications. libretexts.org
Early routes were often multi-step processes characteristic of complex heterocyclic synthesis. A common strategy involved the Grewe synthesis of the morphine ring system, which was adapted by May for benzomorphan synthesis. This involved reacting a pyridinium (B92312) salt with a Grignard reagent to form a diene intermediate, which was then catalytically hydrogenated and cyclized to form the core benzomorphan structure.
The evolution of these routes has been driven by the need for improved yields, scalability for industrial production, and greater stereochemical control. Over the decades, chemists have refined these initial pathways, leading to more efficient and streamlined processes.
Modern and Asymmetric Synthesis Approaches
| Starting Materials | Key Steps | Overall Yield | Purity |
| 3,4-dimethylpyridine, Benzyl chloride | Quaternization, Grignard reaction, Cyclization, Hydrogenation, Alkylation | 8.4% | >99.97% |
An example of a modern, improved synthesis of pentazocine. acs.org
While most clinical pentazocine is a racemic mixture, the synthesis of optically pure enantiomers has been crucial for pharmacological research. rsc.org A significant advance in this area is the asymmetric synthesis of (+)-pentazocine. nih.gov This route begins with (+)-normetazocine of a defined optical purity, allowing for the creation of a highly selective ligand for sigma receptors. nih.gov This stereoselective approach is vital for studying the distinct roles of each enantiomer and their interactions with different receptor subtypes. nih.gov
Development of Pentazocine Derivatives and Analogues
The synthesis of pentazocine derivatives and analogues has been pursued to modulate its pharmacological properties and understand its metabolic pathways. nih.gov Research has included the synthesis of its primary metabolites to be used as analytical standards. syrris.com The main metabolic pathways involve the oxidation of the terminal methyl groups on the dimethylallyl side chain, leading to the formation of cis-alcohol and trans-carboxylic acid metabolites, both of which are inactive. rsc.org
Furthermore, medicinal chemists have synthesized novel derivatives to enhance its therapeutic profile. One such example is the creation of a pentazocine hydrochloride ester. nih.gov This derivative is synthesized by reacting the phenolic hydroxyl group of pentazocine with adjacent propionyloxy-cis-cinnamic acid, catalyzed by triphenyl phosphorus and diethyl azodiformate. nih.gov The goal of this structural modification is to alter the molecule's pharmacokinetic properties, specifically to reduce the significant first-pass metabolism that limits the oral bioavailability of the parent compound. nih.gov Other research has focused on creating analogues like 8-ketobenzomorphans to explore their potential as pharmacotherapeutics. nih.gov
Intermediate Compound Synthesis and Characterization
The efficiency of the total synthesis of pentazocine is highly dependent on the effective preparation of its key intermediates. One crucial intermediate is 3-methyl-3-pentenylamine. ispe.org Historically, its synthesis involved the hydrogenation of 3-methyl-3-pentenenitrile under high pressure (5-6 MPa or more) for extended periods (up to 40 hours) with a high catalyst load, making it unsuitable for safe and efficient industrial production. ispe.org
A significantly improved method has been developed to address these limitations. ispe.org The modern approach involves the reduction of 3-methyl-3-pentenenitrile using hydrogen gas in the presence of Raney nickel as a catalyst, but with the crucial addition of an alcoholic solution of ammonia (B1221849) gas. ispe.org This modification dramatically reduces the required reaction pressure and temperature while also shortening the reaction time. ispe.org
| Parameter | Historical Method | Improved Method |
| Reaction Pressure | >5-6 MPa | Lowered |
| Reaction Temperature | High | Lowered |
| Reaction Time | ~40 hours | Greatly shortened |
| Catalyst Load | High (>1.2:1 catalyst to raw material) | Reduced (0.6-0.8:1) |
Comparison of synthetic methods for the intermediate 3-methyl-3-pentenylamine. ispe.org
This advancement in intermediate synthesis represents a significant step towards a more industrially viable and safer manufacturing process for pentazocine.
Green Chemistry Principles in Pentazocine Synthesis (Conceptual)
The synthesis of complex pharmaceutical molecules like pentazocine traditionally involves processes that generate significant waste and use hazardous materials. Applying the principles of green chemistry offers a framework to make this synthesis more sustainable. mdpi.cominstituteofsustainabilitystudies.com
Key conceptual applications of green chemistry to pentazocine synthesis include:
Use of Catalysis : The use of catalysts, such as Raney nickel in the hydrogenation of intermediates, is a core green principle. ispe.org Catalytic reactions are superior to stoichiometric ones as they reduce waste by being used in small amounts and being recyclable. ispe.org Future research could focus on developing even more efficient or reusable non-precious metal catalysts. rsc.org
Safer Solvents and Reaction Conditions : A major source of waste in pharmaceutical manufacturing is solvent use. instituteofsustainabilitystudies.com A green approach would involve replacing hazardous solvents with safer alternatives like water, ethanol (B145695), or supercritical fluids where possible. mdpi.com The improved synthesis of the 3-methyl-3-pentenylamine intermediate, which lowers reaction temperature and pressure, is a direct application of this principle, reducing energy consumption and improving safety. ispe.org
Designing for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy requirements. The move away from high-pressure hydrogenations is a step in this direction. ispe.org The use of alternative energy sources like microwave irradiation, which can accelerate reactions and reduce energy use, is another potential avenue for greener synthesis of heterocyclic compounds. nih.gov
Reduction of Derivatives : Each step involving protecting and deprotecting functional groups adds to the total step count and waste generated. Designing synthetic pathways that avoid these intermediate steps, leading directly to the target molecule, is a key goal of green process chemistry. nih.gov
By consciously applying these principles, the synthesis of this compound can be systematically improved to reduce its environmental impact, lower costs, and enhance safety. instituteofsustainabilitystudies.com
Advanced Preclinical Pharmacodynamics and Mechanistic Studies
In Vitro and Cell-Based Assay Systems
The complex pharmacological profile of pentazocine (B1679294) hydrochloride has been elucidated through a variety of in vitro and cell-based assay systems. These studies have been instrumental in defining its interactions with multiple receptor systems, which underpin its analgesic and other central nervous system effects.
Pentazocine primarily functions as an agonist at the kappa-opioid receptors (KOR) and as a weak antagonist or partial agonist at the mu-opioid receptors (MOR). patsnap.com Its interaction with these receptors initiates a cascade of intracellular events. For instance, binding to KORs leads to the inhibition of adenylate cyclase, which in turn reduces cyclic AMP (cAMP) levels. patsnap.com This reduction in cAMP decreases the release of neurotransmitters involved in pain transmission, such as substance P and glutamate (B1630785). patsnap.com
In vitro binding assays have been crucial in quantifying pentazocine's affinity for various opioid receptors. Studies using Chinese hamster ovary (CHO) cells expressing human opioid receptors have demonstrated that (-)-pentazocine has a higher affinity for KOR and MOR compared to delta-opioid receptors (DOR). nih.gov Competitive binding assays using radiolabeled ligands such as [3H]DAMGO for MOR, [3H]DPDPE for DOR, and [3H]U69593 for KOR have further detailed these interactions. nih.gov
Furthermore, cAMP accumulation assays in these cell lines have shown that (-)-pentazocine can concentration-dependently suppress forskolin-stimulated cAMP accumulation, indicating its agonist activity at these receptors. nih.gov The intrinsic activity of pentazocine, however, can vary depending on the specific assay and tissue being tested, sometimes acting as a full agonist, and at other times as a partial agonist or even an antagonist. wikipedia.org
Beyond the classical opioid receptors, pentazocine also interacts with sigma receptors. patsnap.com While the clinical significance is still being fully understood, it is suggested that the agonistic activity of the (+)-pentazocine enantiomer at sigma receptors may contribute to its psychotomimetic effects. wikipedia.orgndanesthesiaservices.com
Cell permeability and cytotoxicity studies have also been conducted, particularly in the context of developing novel drug delivery systems. For example, in vitro studies using Caco-2 cells, a model for the intestinal epithelial barrier, have been employed to evaluate the permeability and potential cytotoxicity of pentazocine formulations. nih.gov
Table 1: In Vitro Receptor Binding and Functional Activity of Pentazocine
| Assay Type | Cell Line/System | Key Findings | Reference |
| Receptor Binding Assays | Human Opioid Receptor-Expressing CHO Cells | (-)-Pentazocine shows higher affinity for KOR and MOR than DOR. | nih.gov |
| cAMP Accumulation Assays | Human Opioid Receptor-Expressing CHO Cells | (-)-Pentazocine suppresses forskolin-stimulated cAMP accumulation, indicating agonist activity. | nih.gov |
| Cell Permeability Studies | Caco-2 Cells | Used to assess the intestinal epithelial permeability of pentazocine formulations. | nih.gov |
Animal Models for Mechanistic Pain Research
Animal models are indispensable for investigating the mechanistic underpinnings of pentazocine's analgesic properties. These models allow for the controlled study of pain pathways and the effects of pharmacological interventions.
Neuropathic Pain Models
Pentazocine's efficacy in neuropathic pain has been explored using various animal models. One such model involves spinal nerve ligation, which mimics the conditions of neuropathic pain in humans. nih.gov Studies in these models have suggested that the heterodimerization of mu-opioid receptors could be a potential target for pentazocine in alleviating neuropathic pain. nih.gov The use of MOP-receptor knockout (MOP-KO) mice has been particularly insightful. In these mice, the thermal, mechanical, and somatic chemical antinociceptive effects of (-)-pentazocine were significantly reduced or completely abolished, highlighting the crucial role of the MOP receptor in these specific analgesic actions. nih.govresearchgate.net
Inflammatory Pain Models
Inflammatory pain models are widely used to assess the anti-inflammatory and analgesic effects of compounds like pentazocine. The carrageenan-induced paw edema model is a well-established method for this purpose. nih.govmdpi.com In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by edema, hyperalgesia, and allodynia. mdpi.com Studies have shown that pentazocine can significantly reduce nociception and inflammation in this model. nih.gov This is often accompanied by a reduction in oxidative stress markers, such as malondialdehyde (MDA), and pro-inflammatory cytokines like Interleukin (IL)-1β, IL-6, and TNF-α. nih.gov
Another commonly used model is the formalin test, which produces a biphasic pain response, allowing for the study of both acute and tonic pain. nih.govharvard.edu Pentazocine has been shown to be effective in suppressing both phases of the formalin-induced pain response. nih.gov The writhing test, which induces visceral chemical pain, has also been employed. Interestingly, in MOP-KO mice, (-)-pentazocine retained its ability to produce significant antinociception in the writhing test, an effect that was blocked by a KOP receptor antagonist, suggesting the involvement of the KOP receptor in its visceral analgesic effects. nih.govresearchgate.net
Table 2: Pentazocine in Animal Models of Pain
| Pain Model | Key Mechanistic Findings | Reference(s) |
| Spinal Nerve Ligation (Neuropathic) | Mu-opioid receptor heterodimerization may be a target. MOP receptor is critical for thermal, mechanical, and somatic chemical antinociception. | nih.govnih.govresearchgate.net |
| Carrageenan-Induced Paw Edema (Inflammatory) | Reduces inflammation, oxidative stress (MDA), and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | nih.gov |
| Formalin Test (Inflammatory/Tonic) | Effective in suppressing both acute and tonic pain phases. | nih.gov |
| Writhing Test (Visceral Chemical) | Antinociceptive effect is retained in MOP-KO mice and mediated by KOP receptors. | nih.govresearchgate.net |
Central Nervous System Effects (Mechanistic Focus)
Pentazocine's actions within the central nervous system (CNS) are complex, leading to both therapeutic and notable side effects. Mechanistic studies have focused on understanding the receptor interactions responsible for these effects.
Psychotomimetic Effects: Receptor-Mediated Mechanisms
One of the distinguishing features of pentazocine is its potential to induce psychotomimetic effects, such as hallucinations, nightmares, and feelings of unreality. patsnap.comwikipedia.org These effects are primarily attributed to its agonist activity at the kappa-opioid receptor (KOR). patsnap.comwikipedia.org The (+)-enantiomer of pentazocine is also thought to contribute to these effects through its agonism at sigma receptors. wikipedia.orgndanesthesiaservices.com The activation of KOR is associated with dysphoria and psychotomimetic effects, which can limit its clinical utility in some patients. patsnap.comwikipedia.org However, in a clinical study investigating its effects on mania in bipolar disorder, pentazocine was found to reduce manic symptoms, which was hypothesized to be due to KOR activation ameliorating hyperdopaminergia, with minimal psychotomimetic side effects observed at the administered dose. wikipedia.org
Sedative Properties: Underlying Mechanisms
Pentazocine also possesses sedative properties. drugbank.com This sedation is a common effect of opioid analgesics and is mediated through their action on the central nervous system. wikipedia.orgmayoclinic.org The sedative effects of pentazocine are likely a result of its interaction with opioid receptors, contributing to a general CNS depressant effect. drugbank.comnih.gov This can lead to drowsiness, dizziness, and confusion. mayoclinic.org The sedative action is a key component of its use in preoperative and perioperative settings. ndanesthesiaservices.comnih.gov
Table 3: Receptor Mechanisms of Pentazocine's CNS Effects
| CNS Effect | Primary Receptor-Mediated Mechanism | Contributing Factors | Reference(s) |
| Psychotomimetic Effects | Agonism at kappa-opioid receptors (KOR). | Agonism of the (+)-enantiomer at sigma receptors. | patsnap.comwikipedia.orgndanesthesiaservices.comwikipedia.org |
| Sedative Properties | Interaction with opioid receptors leading to CNS depression. | General effects on the central nervous system. | wikipedia.orgdrugbank.commayoclinic.orgnih.gov |
Cardiovascular System Mechanistic Research (Preclinical)
Preclinical investigations have revealed that pentazocine hydrochloride exerts significant and complex effects on the cardiovascular system. These effects are often dependent on the species, the state of consciousness of the animal, and the presence of anesthesia.
Impact on Blood Pressure and Heart Rate Regulation
In conscious dogs, intravenous administration of this compound leads to a dose-dependent increase in both blood pressure and heart rate. nih.gov This pressor and chronotropic response suggests an activation of the sympathetic nervous system. Further mechanistic studies in dogs have indicated that the cardiovascular responses to pentazocine are a result of two opposing actions: an indirect reflex activation of sympathetic activity in the periphery and a direct depressant effect on the heart muscle, which can lead to bradycardia and reduced contractility. nih.gov
In anesthetized, open-chest dogs, the initial response to pentazocine is often a decrease in blood pressure, heart rate, and myocardial contractility, accompanied by an increase in aortic blood flow. nih.gov However, this is followed by a later phase where blood pressure and contractility rise above control levels, demonstrating a biphasic effect. nih.gov The initial hypotensive response can be potentiated by ganglionic or alpha-adrenergic blocking agents, which also unmask a bradycardic component. nih.gov This suggests that the pressor effects of pentazocine are mediated, at least in part, through adrenergic pathways.
Preclinical Effects of Pentazocine on Blood Pressure and Heart Rate in Dogs
| Animal Model | Consciousness State | Pentazocine Dose (mg/kg, IV) | Effect on Blood Pressure | Effect on Heart Rate | Mechanistic Insights |
|---|---|---|---|---|---|
| Dog | Conscious | 1, 2, 3 | Dose-dependent increase | Dose-dependent increase | Indirect reflex activation of sympathetic nervous system. nih.gov |
| Dog | Anesthetized (Open-chest) | Not specified | Initial decrease, followed by an increase (biphasic) | Initial decrease | Direct myocardial depression followed by a pressor response. nih.gov |
| Dog | Curarized-conscious | 3 | Biphasic (initial decrease then increase) | Stimulated | Pressor response antagonized by ganglionic or alpha-adrenergic blockers. nih.gov |
Pulmonary Vascular Effects
Preclinical and clinical observations suggest that pentazocine can increase pulmonary arterial pressure and pulmonary vascular resistance. nih.gov In a study involving patients undergoing cardiac surgery, intravenous pentazocine administration was associated with a significant increase in mean pulmonary arterial pressure. drugs.com This effect was more pronounced at higher doses and was characterized by an initial phase of vasodilation followed by a more dominant phase of vasoconstriction. nih.gov The increase in pulmonary vascular resistance is thought to be a contributing factor to the rise in pulmonary arterial pressure. nih.gov One proposed mechanism for this effect, particularly in spontaneously breathing subjects, is pulmonary hypoxic vasoconstriction, which is triggered by the respiratory depressant effects of pentazocine. nih.gov
Renal and Gastrointestinal Mechanistic Studies
Renal Mechanistic Research (Preclinical)
Preclinical studies in anesthetized dogs have demonstrated that this compound can transiently reduce renal blood flow. Following an intravenous injection, a significant decrease in renal blood flow was observed. nih.gov This effect appears to be dose-dependent, with reductions of up to 81% from control values reported. nih.gov However, this reduction is transient, with renal blood flow typically returning to baseline levels within 10 to 15 minutes after administration. nih.gov
Preclinical Effects of Pentazocine on Renal Blood Flow in Anesthetized Dogs
| Pentazocine Dose (mg/kg, IV) | Peak Reduction in Renal Blood Flow (% of control) | Time to Return to Control |
|---|---|---|
| 1 | 81% ± 10.8% | 10-15 minutes |
| 2 | 77% ± 3% | 10-15 minutes |
Analytical Methodologies for Research and Quantification
Chromatographic Techniques
Chromatography is a cornerstone for the separation and quantification of pentazocine (B1679294) hydrochloride. Its high resolving power allows for the separation of the analyte from complex matrices and potential impurities. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently utilized chromatographic methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pentazocine hydrochloride due to its high efficiency, sensitivity, and applicability to non-volatile compounds. nih.gov The method separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. nih.gov
Reverse-phase HPLC is the most common mode of HPLC used for pentazocine analysis. In this technique, a nonpolar stationary phase (typically a C18 or octadecylsilane (B103800) column) is used with a polar mobile phase.
One stability-indicating RP-HPLC method was developed for the simultaneous determination of pentazocine and naloxone (B1662785). innovareacademics.inresearchgate.net The analysis utilized a Dionex C18 column with a mobile phase consisting of 0.1M potassium dihydrogen phosphate (B84403) (KH2PO4) buffer (pH 4.0) and methanol (B129727) in a 60:40 v/v ratio. innovareacademics.inresearchgate.net Quantification was achieved using a photodiode array detector set at 248 nm. innovareacademics.inresearchgate.net This method demonstrated excellent linearity for pentazocine over a concentration range of 100–300 μg/mL. researchgate.net
Another study employed a two-dimensional (2D) HPLC technique for enhanced resolution and selectivity. ugm.ac.id This method used two C18 columns coupled with a switching valve. The optimized mobile phase was composed of 45% acetonitrile (B52724) and 55% water with 0.1% phosphoric acid, and detection was performed at 254 nm. ugm.ac.id The validation of this method, following International Conference on Harmonisation (ICH) guidelines, confirmed its suitability for quality control testing. ugm.ac.id
| Parameter | Method 1 (with Naloxone) researchgate.net | Method 2 (2D-HPLC) ugm.ac.id |
|---|---|---|
| Stationary Phase | Dionex C18 | Two ZORBAX SB-C18 columns |
| Mobile Phase | 0.1M K2HPO4 buffer (pH 4.0) : Methanol (60:40, v/v) | Acetonitrile : Water with 0.1% Phosphoric Acid (45:55, v/v) |
| Detection Wavelength | 248 nm | 254 nm |
| Linearity Range | 100–300 μg/mL | 10–150 μg/L |
| Correlation Coefficient (R²) | 0.9999 | 0.998 |
| Limit of Detection (LOD) | 0.097 μg/mL | 1.58 μg/L |
| Limit of Quantification (LOQ) | 0.322 μg/mL | 4.79 μg/L |
| Accuracy (Recovery) | Not Specified | 97.70–102.50% |
| Precision (RSD) | <2.0% | 1.02–4.20% (Intra-day) |
Pentazocine is a chiral molecule, existing as two enantiomers, (-) and (+). These enantiomers can exhibit different pharmacological and toxicological profiles. csfarmacie.cz Chiral HPLC is essential for their separation and individual quantification. csfarmacie.cz This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.cz
One stereospecific HPLC method for analyzing (-) and (+) pentazocine in human serum utilized an ovomucoid chiral stationary phase. nih.gov The mobile phase consisted of methanol, acetonitrile, and 10 mM phosphate buffer (pH 5.8) in a 20:5.3:74.7 v/v/v ratio. nih.gov This method achieved a resolution (Rs) value of 1.80 for the enantiomers. Fluorescence detection was used, with excitation at 275 nm and emission at 335 nm, providing a detection limit of 5 ng/mL for each enantiomer in serum. nih.gov
Another approach for resolving pentazocine enantiomers in serum involved using sulfated-beta-cyclodextrin (S-β-CD) as a chiral mobile phase additive with a standard octadecylsilane (C18) column. nih.gov The mobile phase was an aqueous 10 mM potassium dihydrogenphosphate buffer (pH 5.8) and absolute ethanol (B145695) (80:20, v/v) containing 10 mM S-β-CD. nih.gov This method showed linearity in the 20-400 ng/mL range for each enantiomer with UV detection at 220 nm. nih.gov
| Parameter | Ovomucoid CSP Method nih.gov | Chiral Mobile Phase Additive Method nih.gov |
|---|---|---|
| Stationary Phase | Ovomucoid Chiral Stationary Phase | Octadecylsilane (C18) |
| Mobile Phase / Additive | Methanol:Acetonitrile:10 mM Phosphate Buffer, pH 5.8 (20:5.3:74.7) | 10 mM KH2PO4 buffer (pH 5.8):Ethanol (80:20) with 10 mM Sulfated-β-cyclodextrin |
| Detection | Fluorescence (Ex: 275 nm, Em: 335 nm) | UV at 220 nm |
| Linearity Range | 10-100 ng/mL | 20-400 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL | 15 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 20 ng/mL |
| Accuracy (Error) | 1.3-4.2% | 1.2-6.2% |
| Precision (RSD) | 3.8-4.8% | 0.8-7.6% |
| Resolution (Rs) | 1.80 | Not Specified |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and highly specific technique for the determination of pentazocine, particularly in biological matrices like urine and blood. jfda-online.comnih.gov The method involves separating volatile compounds in the gas phase using a capillary column, followed by detection and identification using a mass spectrometer, which provides detailed structural information. mdpi.com For non-volatile compounds like pentazocine, a derivatization step is often required to increase their volatility. jfda-online.comjfda-online.com
A sensitive GC-MS method for quantifying pentazocine in urine involved derivatization with N, O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). jfda-online.comjfda-online.com The analysis was performed on a DB-5 capillary column with dextromethorphan (B48470) as the internal standard. jfda-online.comjfda-online.com Using selected ion monitoring (SIM), the method achieved a limit of detection of 62.5 ng/mL and a limit of quantification of 125 ng/mL. jfda-online.comjfda-online.com
Another study utilized gas chromatography with surface ionization organic mass spectrometry (GC/SIOMS) for the analysis of pentazocine in whole blood and urine. nih.gov This technique demonstrated significantly higher sensitivity compared to conventional electron ionization (EI) mass spectrometry. The method was linear in the range of 6.25-100 ng/mL, with a detection limit of 500 pg/mL. nih.gov
| Parameter | GC-MS in Urine jfda-online.comjfda-online.com | GC/SIOMS in Blood and Urine nih.gov |
|---|---|---|
| Sample Matrix | Urine | Whole Blood, Urine |
| Derivatization Agent | BSTFA with 1% TMCS | Not Specified |
| Column | J&W DB-5 capillary column | Not Specified |
| Internal Standard | Dextromethorphan | Not Specified |
| Linearity Range | 125-1500 ng/mL | 6.25-100 ng/mL |
| Correlation Coefficient (r²) | 0.997 | Not Specified |
| Limit of Detection (LOD) | 62.5 ng/mL | 0.5 ng/mL (500 pg/mL) |
| Limit of Quantification (LOQ) | 125 ng/mL | Not Specified |
| Intra-day Precision (RSD) | 3.6-11.2% | <9.6% |
| Inter-day Precision (RSD) | 6.2-10.0% | <9.6% |
| Accuracy | -6.3 to 4.7% (Intra-day) | Not Specified |
Spectroscopic and Densitometric Methods
Spectroscopic methods, particularly those based on UV absorbance, offer simpler and more rapid alternatives for the quantification of this compound, especially in pharmaceutical dosage forms where high concentrations are present and matrix effects are minimal.
UV-Spectrophotometry and UV-Densitometry
UV-Spectrophotometry measures the absorption of ultraviolet light by the analyte in a solution. It is a straightforward and cost-effective technique. UV-Densitometry is a quantitative method used in conjunction with thin-layer chromatography (TLC) or high-performance thin-layer chromatography (HPTLC). After separating the components on a TLC/HPTLC plate, the plate is scanned with a densitometer at a specific UV wavelength to quantify the separated spots.
A TLC-UV densitometric method has been developed for the quantitative analysis of this compound in tablets. nih.gov The procedure involved separating the compound on silica (B1680970) gel GF254 plates with a mobile phase of methanol and concentrated ammonium (B1175870) hydroxide (B78521) (100:0.15 v/v). nih.gov Densitometric determination was carried out at 278 nm. The method was found to be precise, with a relative standard deviation (RSD) between 0.69% and 3.88%, and accurate, with recovery values ranging from 96.04% to 101.65%. nih.gov The method showed a satisfactory linearity level with a correlation coefficient (r) of 0.9911. nih.gov
Another HPTLC method for the assay of pentazocine and tramadol (B15222) used a mobile phase of acetic acid, n-butanol, and water (1:4:1). farmaciajournal.com Densitometric analysis was performed at 254 nm. farmaciajournal.comresearchgate.net The reflection spectra peak for pentazocine was observed at 283 nm. researchgate.net This method yielded a quantification limit of 2.03 µg for pentazocine. farmaciajournal.com
| Parameter | Method 1 (Tablets) nih.gov | Method 2 (with Tramadol) farmaciajournal.com |
|---|---|---|
| Technique | TLC-UV Densitometry | HPTLC-Densitometry |
| Stationary Phase | Silica gel GF254 | Silica gel 60 F254 |
| Mobile Phase | Methanol : conc. Ammonium Hydroxide (100:0.15, v/v) | Acetic Acid : n-Buthanol : Water (1:4:1) |
| Detection Wavelength | 278 nm | 254 nm (scan), 283 nm (peak) |
| Correlation Coefficient (r) | 0.9911 | >0.99 |
| Limit of Quantification (QL) | Not Specified | 2.030 µg |
| Accuracy (Recovery) | 96.04-101.65% | Not Specified |
| Precision (RSD) | 0.69-3.88% | Not Specified |
Radioligand Binding Assays
Radioligand binding assays are crucial for characterizing the interaction of pentazocine with its target receptors, providing data on affinity and density of binding sites. nih.govnih.gov These assays utilize radiolabeled ligands to quantify the binding of a compound to specific receptors in tissue homogenates or cell membranes. nih.govfrontiersin.org
The pharmacological characterization of sigma-1 (σ1) and sigma-2 (σ2) receptors often involves radioligand binding assays to determine the affinity of compounds like pentazocine for these sites. nih.govnih.gov
For the sigma-1 receptor , a common protocol employs [³H]-(+)-pentazocine as the selective radioligand. nih.govfrontiersin.org In a typical assay, binding is performed using a range of 0–300 nM [³H]-(+)-pentazocine at room temperature for 2 hours. frontiersin.org Non-specific binding is determined in the presence of a high concentration (e.g., 1 mM) of a non-radiolabeled ligand such as reduced haloperidol (B65202). frontiersin.org
For the sigma-2 receptor , a standard protocol utilizes the non-selective sigma receptor ligand [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG). nih.govnih.gov Since [³H]-DTG binds to both sigma-1 and sigma-2 receptors, assays are conducted in the presence of a sigma-1 selective agent, such as (+)-pentazocine, to "mask" the sigma-1 binding sites. nih.govfrontiersin.org A typical protocol for sigma-2 receptor binding involves incubating membranes with 1–300 nM [³H]-DTG at room temperature for 4 hours. nih.gov Non-specific binding is determined using 1 mM reduced haloperidol. nih.gov To isolate sigma-2 binding, the assay is performed in the presence of 100 nM or 1 µM of (+)-pentazocine. nih.gov
| Receptor | Radioligand | Concentration Range | Masking Agent | Non-specific Binding Determinant |
|---|---|---|---|---|
| Sigma-1 | [³H]-(+)-pentazocine nih.govfrontiersin.org | 0–300 nM frontiersin.org | N/A | 1 mM reduced haloperidol frontiersin.org |
| Sigma-2 | [³H]-DTG nih.govnih.gov | 1–300 nM nih.gov | (+)-pentazocine (100 nM or 1 µM) nih.gov | 1 mM reduced haloperidol nih.gov |
The analgesic effects of pentazocine are mediated through its interaction with opioid receptors. researchgate.net Radioligand binding assays have been essential in elucidating the affinity of pentazocine enantiomers for the different opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). researchgate.net
Studies have shown that (-)-pentazocine exhibits strong binding affinities for both the kappa opioid receptor (KOR) and the mu opioid receptor (MOR), with a weaker affinity for the delta opioid receptor (DOR). researchgate.net In competitive binding assays, the inhibition constant (Ki) values quantify this affinity. The (-)-pentazocine isomer was also determined to be a potent dual KOR/MOR agonist with weak DOR agonism, as indicated by its EC50 values. researchgate.net
| Opioid Receptor Subtype | Binding Affinity (Ki) of (-)-pentazocine | Functional Potency (EC50) of (-)-pentazocine |
|---|---|---|
| Kappa (KOR) | 7.6 nM researchgate.net | 40 nM researchgate.net |
| Mu (MOR) | 3.2 nM researchgate.net | 43 nM researchgate.net |
| Delta (DOR) | 62 nM researchgate.net | 255 nM researchgate.net |
While using masking agents like (+)-pentazocine to study sigma-2 receptors is a common practice, significant challenges and considerations have been identified that question the validity of this approach. frontiersin.orgrcsi.com The protocol is based on the assumption that the masking agent will selectively and completely block the sigma-1 receptors, allowing for the isolated measurement of binding to sigma-2 receptors by a non-selective radioligand like [³H]-DTG. nih.govfrontiersin.org
However, research has revealed that this protocol is potentially flawed. nih.govfrontiersin.org One major issue is that (+)-pentazocine itself has a low affinity for the sigma-2 receptor, with a Ki of 406 nM. nih.govrcsi.com At the concentrations typically used for masking (100 nM and 1 µM), (+)-pentazocine can effectively compete with [³H]-DTG at the sigma-2 site, which influences the apparent affinity of the radioligand and other test compounds. nih.govfrontiersin.orgrcsi.com
A more significant problem is the displacement of the masking agent from the sigma-1 receptor by the radioligand. frontiersin.orgrcsi.com Studies have shown that [³H]-DTG can displace (+)-pentazocine from the sigma-1 receptor, leaving it partially unmasked. frontiersin.orgrcsi.com For instance, at commonly used concentrations of 100 nM and 1 µM (+)-pentazocine, the presence of 300 nM [³H]-DTG allowed for 37% and 11% of sigma-1 receptors to be bound by the radioligand, respectively. nih.govfrontiersin.orgrcsi.com This can lead to a significant overestimation of the number of sigma-2 receptors in tissues or cells where sigma-1 receptors are also present. nih.govfrontiersin.orgrcsi.com These findings highlight the dangers of using masking agents in radioligand binding studies and have led to strong recommendations against the use of such protocols for the study of sigma-2 receptors. nih.govfrontiersin.org
| Issue with Masking Protocol | Supporting Data/Finding |
|---|---|
| Affinity of (+)-pentazocine for Sigma-2 Receptors | Ki value of 406 nM, allowing for competition with [³H]-DTG at the sigma-2 site. nih.govrcsi.com |
| Displacement of Masking Agent from Sigma-1 Receptors | [³H]-DTG can displace (+)-pentazocine from sigma-1 receptors. frontiersin.orgrcsi.com |
| Overestimation of Sigma-2 Receptors | At 100 nM and 1 µM of (+)-pentazocine, 300 nM [³H]-DTG resulted in 37% and 11% of sigma-1 receptors being bound by [³H]-DTG, respectively. nih.govfrontiersin.orgrcsi.com |
Drug Delivery Systems and Formulation Research Preclinical/mechanistic
Controlled Release Formulations
Controlled release formulations are engineered to release pentazocine (B1679294) hydrochloride at a predetermined rate, thereby maintaining drug levels within the therapeutic window for an extended period. This approach aims to reduce dosing frequency and improve patient compliance.
Micropellet Systems
Microspheres, a type of micropellet system, have been investigated as a potential oral sustained-release delivery vehicle for pentazocine. In one preclinical study, pentazocine-loaded microspheres were fabricated using ethyl cellulose (B213188), a release-retardant polymer, via an oil-in-water emulsion solvent evaporation technique. nih.gov
Scanning Electron Microscopy (SEM) revealed the fabricated microspheres to be spherical with porous surfaces. nih.gov This porosity is thought to contribute to an initial burst release of the drug, allowing for rapid onset of analgesia, by providing immediate access for the dissolution medium. nih.gov Following this initial phase, the ethyl cellulose matrix controls the penetration of the dissolution medium, resulting in a sustained release of pentazocine over a period exceeding 12 hours. nih.gov In vitro release kinetics followed a zero-order pattern, indicating a constant drug release rate, which is ideal for maintaining stable plasma concentrations. nih.gov Physicochemical analyses, including Fourier Transform Infrared Spectroscopy (FTIR) and Powder X-ray Diffraction (PXRD), confirmed the chemical and physical stability of pentazocine within the microspheres. nih.gov
Table 1: Characteristics of Pentazocine-Loaded Ethyl Cellulose Microspheres
This table summarizes the findings from a preclinical study on a pentazocine micropellet system.
| Parameter | Finding | Implication | Source |
|---|---|---|---|
| Fabrication Method | Oil-in-water emulsion solvent evaporation | A common and scalable technique for microencapsulation. | nih.gov |
| Polymer | Ethyl cellulose | Acts as a release-retarding agent to control drug diffusion. | nih.gov |
| Morphology | Spherical and porous | Porosity allows for an initial drug release, followed by sustained release from the matrix. | nih.gov |
| Particle Size | 50–148 μm | Size is influenced by polymer concentration and stirring speed during fabrication. | nih.gov |
| Entrapment Efficiency | Up to 98% | High efficiency indicates successful incorporation of the drug into the microspheres. | nih.gov |
| In Vitro Release | Biphasic: Initial burst followed by sustained release for >12 hours | Provides potential for both rapid onset and prolonged duration of action. | nih.gov |
| Release Kinetics | Zero-order | The drug is released at a constant rate, which helps in maintaining steady therapeutic levels. | nih.gov |
Transdermal Delivery Systems
Transdermal drug delivery systems (TDDS) offer a non-invasive alternative for administering pentazocine, bypassing the gastrointestinal tract and first-pass metabolism. farmaceut.org Research has explored various types of transdermal patches, primarily matrix and reservoir designs, to achieve controlled, systemic delivery of pentazocine hydrochloride through the skin.
Matrix-type transdermal patches involve the dispersion of the drug directly within a polymer matrix. Studies have evaluated different polymers, including acrylic-based pressure-sensitive adhesives (Duro-Tak series) and cellulose derivatives (Hydroxypropyl methylcellulose (B11928114), HPMC). farmaceut.orgresearchgate.net In one study, Eudragit RL/RS polymers were used to create matrix films. nih.gov The investigation found that increasing the proportion of the less permeable Eudragit RS polymer resulted in a longer dissolution half-life and a slower release rate constant. nih.gov Characterization studies confirmed that the crystalline state of pentazocine was converted to an amorphous state within the polymer matrix, which can influence dissolution and release. nih.gov
Another study focused on HPMC-based matrices, finding that drug release kinetics varied with polymer content. farmaceut.org Formulations with lower polymer content followed Higuchi kinetics, while those with higher polymer content exhibited zero-order release. farmaceut.org The addition of permeation enhancers is often necessary to achieve therapeutic flux rates across the stratum corneum. Enhancers like isopropyl myristate (IPM) and glyceryl monocaprylate have been shown to effectively increase the skin permeation of pentazocine from acrylic-based patches. researchgate.net
Reservoir-type patches, which contain a drug reservoir and a rate-controlling membrane, have also been formulated. researchgate.net One such design used a gel system of HPMC as the reservoir and membranes made of ethyl cellulose or cellulose acetate (B1210297) to control drug release over 24 hours. researchgate.net
Table 2: Comparison of Preclinical Transdermal Patch Formulations for Pentazocine
This table compares different experimental transdermal delivery systems for pentazocine based on preclinical research.
| Patch Type | Polymer(s) / Membrane | Key Preclinical Findings | Source |
|---|---|---|---|
| Matrix | Eudragit RL/RS | The ratio of polymers controls the drug release rate. Pharmacokinetic parameters in rabbits showed significant differences based on formulation. | nih.gov |
| Matrix | Hydroxypropyl methylcellulose (HPMC) | Release kinetics shifted from Higuchi to zero-order with increasing polymer content. Good correlation between in vitro release and in vivo absorption in rabbits. | farmaceut.org |
| Matrix | Duro-Tak acrylic adhesives | Duro-Tak 87-9301 showed the highest release flux. Permeation enhancers (IPM) were necessary to achieve target flux through hairless mouse skin. | researchgate.netnih.gov |
| Reservoir | HPMC gel with Cellulose Acetate or Ethyl Cellulose membrane | The rate-controlling membrane dictated drug permeation flux. Cellulose acetate membranes were less retarding than ethyl cellulose. | researchgate.net |
Nanotechnology-Based Delivery Systems
Nanotechnology offers sophisticated strategies to overcome the biopharmaceutical challenges of pentazocine. By encapsulating the drug in nano-sized carriers, it is possible to alter its pharmacokinetic profile, enhance bioavailability, and potentially target specific tissues.
Solid Lipid Nanoparticles (SLNs) for Bioavailability Enhancement
Solid lipid nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room temperature. They are a promising platform for improving the oral bioavailability of drugs susceptible to first-pass metabolism, such as pentazocine. nih.gov The mechanism for this enhancement involves the potential for lymphatic uptake via Peyer's patches in the intestine, which bypasses the portal circulation and subsequent metabolism in the liver. nih.govnih.gov
In a key preclinical study, pentazocine was incorporated into SLNs using a double water-oil-water emulsion technique. nih.gov The optimized SLN formulation demonstrated a high entrapment efficiency of 86% and a drug loading capacity of 10.27%. nih.gov When administered orally to rats, these pentazocine-loaded SLNs resulted in a significant improvement in bioavailability compared to a standard drug solution. nih.gov The SLN formulation was also shown to reduce oxidative stress and pro-inflammatory cytokines in a carrageenan-induced inflammatory pain model, demonstrating enhanced therapeutic efficacy alongside improved pharmacokinetics. nih.gov
Targeted Delivery Approaches (Conceptual/Preclinical)
While specific preclinical studies on targeted delivery systems for this compound are not extensively reported, conceptual approaches can be inferred from the drug's mechanism of action and advances in targeted drug delivery for other compounds. Pentazocine is known to act as an agonist at the kappa-opioid receptor and the sigma-1 (Sig1R) receptor. drugbank.comnih.gov These receptors could serve as potential targets for directed therapy.
For instance, a delivery system could be designed to specifically target tissues with high expression of these receptors. This could involve conjugating the drug carrier (e.g., a nanoparticle or liposome) with a ligand that has a high affinity for the target receptor. Preclinical research on other drugs, such as paclitaxel, has successfully used ligands like hyaluronic acid (HA) to target receptors overexpressed on tumor cells, leading to higher tumor-targeting capacity and intracellular drug delivery. nih.gov A similar conceptual approach could be applied to pentazocine, potentially concentrating its analgesic or neuroprotective effects in specific areas, such as the central nervous system or peripheral sites of inflammation, while minimizing systemic exposure. patsnap.com
Pharmacokinetic Implications of Novel Delivery Systems (Preclinical)
The primary goal of developing novel delivery systems for pentazocine is to favorably alter its pharmacokinetic profile. Preclinical studies in animal models provide crucial data on how these formulations affect key parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which represents total drug exposure.
For Solid Lipid Nanoparticles (SLNs) , oral administration in rats led to a significant increase in bioavailability. nih.gov The AUC for the PTZ-loaded SLNs was markedly higher than that for a standard pentazocine solution, and the half-life (t1/2) was also extended, indicating sustained drug release and absorption. nih.gov
For Transdermal Delivery Systems (TDDS) , pharmacokinetic studies in healthy rabbits demonstrated the ability of patches to provide prolonged drug absorption. farmaceut.orgnih.gov Compared to conventional administration, transdermal patches typically result in a lower Cmax and a significantly delayed Tmax, which is characteristic of controlled-release systems. nih.gov The AUC from these patches showed a good correlation with the percentage of drug absorbed, confirming that these systems can provide sustained systemic exposure. farmaceut.orgnih.gov
Table 3: Preclinical Pharmacokinetic Parameters of Novel Pentazocine Delivery Systems
This table summarizes and compares key pharmacokinetic findings from preclinical studies on different pentazocine formulations.
| Delivery System | Animal Model | Key Pharmacokinetic Findings | Implication | Source |
|---|---|---|---|---|
| Solid Lipid Nanoparticles (Oral) | Rats | Significantly improved bioavailability (higher AUC) and extended half-life (t1/2) compared to standard PTZ solution. | Bypassing first-pass metabolism and providing sustained release. | nih.gov |
| Eudragit Matrix Patch (Transdermal) | Rabbits | Showed controlled release with different pharmacokinetic profiles (Cmax, Tmax, AUC) depending on the polymer ratio. | Formulation can be tuned to achieve desired release and absorption rates. | nih.gov |
| HPMC Matrix Patch (Transdermal) | Rabbits | Demonstrated sustained absorption with a good correlation between in vitro drug release and in vivo blood concentration. | Predictable in vivo performance based on in vitro characterization. | farmaceut.org |
Interactions of Pentazocine Hydrochloride with Other Compounds Mechanistic/preclinical
Opioid-Opioid Receptor Interactions (e.g., Naloxone (B1662785), Morphine)
Pentazocine's interactions with other opioids are a direct consequence of its mixed agonist-antagonist properties at opioid receptors. It primarily functions as an agonist at the kappa-opioid receptor (KOR) and a partial agonist or weak antagonist at the mu-opioid receptor (MOR) drugbank.compatsnap.comdrugs.comnih.gov.
Interaction with Morphine: The interaction between pentazocine (B1679294) and morphine is multifaceted, demonstrating both synergistic and antagonistic effects that are largely dose-dependent. In preclinical studies using mice, the combination of pentazocine and morphine showed synergistic antinociceptive effects in the tail-pressure and acetic acid writhing tests at specific dose ranges nih.gov. Conversely, at higher doses of morphine, pentazocine exhibited antagonistic effects, with a sufficient dose of pentazocine completely antagonizing the analgesic effect of morphine nih.gov. This suggests that the relative saturation levels of the two drugs at the opioid receptor are a key determinant of the interaction's outcome nih.gov. Studies in rats also found that pentazocine could augment the antinociception induced by a low dose of morphine researchgate.netresearchgate.net. At a mechanistic level, pentazocine weakly antagonizes the analgesic effects of full mu-agonists like morphine and can produce an incomplete reversal of morphine-induced cardiovascular, respiratory, and behavioral depression drugbank.comdrugs.comnih.govfda.gov.
| Study Model | Test | Pentazocine Dose | Morphine Dose | Observed Interaction | Reference |
|---|---|---|---|---|---|
| Mice | Tail-Pressure Test | 4.75 to 9.5 mg/kg, SC | 0.69 to 1.38 mg/kg, SC | Synergistic | nih.gov |
| Mice | Acetic Acid Writhing Test | 7.13 to 9.5 mg/kg, SC | 1.03 to 1.38 mg/kg, SC | Synergistic | nih.gov |
| Mice | Tail-Pinch Test | 2.38 to 19.0 mg/kg, SC | 2.75 mg/kg, SC | Antagonistic | nih.gov |
| Rats | Tail-Immersion & Scald-Pain Tests | Similar to ED50 dose (11-13 mg/kg) | 1.5 mg/kg | Augmented Morphine's Effect | researchgate.netresearchgate.net |
| Rats | Tail-Immersion & Scald-Pain Tests | Similar to ED50 dose (11-13 mg/kg) | 6 mg/kg | Did Not Diminish Morphine's Effect | researchgate.netresearchgate.net |
Interaction with Naloxone: Naloxone is a pure opioid antagonist that effectively blocks or reverses the effects of opioids at their receptor sites nih.govdrugs.com. When administered parenterally, naloxone demonstrates a profound antagonistic action against pentazocine drugs.comnih.govfda.gov. In studies with opioid-dependent human volunteers maintained on methadone, both naloxone and pentazocine precipitated an opioid withdrawal syndrome nih.govresearchgate.net. However, the effects of pentazocine were not dose-dependent and were accompanied by symptoms of confusion and dysphoria not observed with naloxone, indicating a more complex pharmacological profile for pentazocine that includes non-mu activity nih.govresearchgate.net.
Interactions with Other Central Nervous System Modulators (e.g., Antihistamines)
Pentazocine's CNS effects can be significantly altered when co-administered with other centrally acting agents.
Interaction with Antihistamines: Preclinical research in rats has shown that several H1 antihistamines can potentiate the antinociceptive effects of pentazocine nih.gov. In one study, the simultaneous administration of diphenhydramine (B27), promethazine, cyclizine, or chlorpheniramine (B86927) with pentazocine resulted in a potentiation of analgesia that was greater than a simple additive effect nih.gov. Notably, the antihistamine chlorcyclizine (B1668710) did not produce this effect nih.gov. This potentiation was determined not to be a result of a pharmacokinetic interaction, as the co-administration of diphenhydramine did not alter the brain or plasma concentrations of pentazocine, nor did pentazocine affect diphenhydramine concentrations nih.gov.
| Antihistamine (20 mg/kg, IP) | Effect on Pentazocine (5 & 10 mg/kg, SC) Antinociception | Reference |
|---|---|---|
| Diphenhydramine | Potentiated | nih.gov |
| Promethazine | Potentiated | nih.gov |
| Cyclizine | Potentiated | nih.gov |
| Chlorpheniramine | Potentiated | nih.gov |
| Chlorcyclizine | No Potentiation | nih.gov |
Interaction with Other CNS Depressants: The concomitant use of pentazocine with other CNS depressants, such as benzodiazepines or alcohol, can result in additive pharmacologic effects nih.gov. This can lead to profound sedation, respiratory depression, coma, and potentially death drugs.comdrugs.comnih.govdrugs.com. These risks necessitate careful consideration when pentazocine is used in conjunction with any substance that depresses the central nervous system.
Mechanistic Basis of Pharmacodynamic Interactions
The pharmacodynamic interactions of pentazocine are rooted in its distinct receptor-binding profile.
Kappa-Opioid Receptor (KOR) Agonism : As a KOR agonist, pentazocine produces analgesia patsnap.com. This action involves triggering intracellular cascades that inhibit adenylate cyclase, leading to reduced levels of cyclic AMP (cAMP) patsnap.com. This, in turn, decreases the release of neurotransmitters involved in pain transmission, such as substance P and glutamate (B1630785) patsnap.com.
Mu-Opioid Receptor (MOR) Partial Agonism/Antagonism : At the MOR, pentazocine's effects are more complex patsnap.com. It acts as a partial agonist or weak antagonist, competing with full MOR agonists like morphine for the same binding sites drugbank.compatsnap.com. This competition can lead to a reduction in the analgesic effect of the full agonist and is the mechanism by which pentazocine can precipitate withdrawal symptoms in individuals physically dependent on full opioid agonists nih.govnih.gov.
Sigma Receptor Activity : Pentazocine also interacts with sigma receptors, an action that may contribute to some of its psychotomimetic and dysphoric effects patsnap.com.
Pharmacokinetic Interactions and Metabolic Implications
Pentazocine is well absorbed after oral administration but undergoes extensive first-pass metabolism in the liver, which significantly reduces its bioavailability patsnap.comdrugs.com. Its metabolism is a key factor in potential pharmacokinetic interactions.
One preclinical study investigating the interaction between pentazocine and the antihistamine tripelennamine (B1683666) found no clinically significant metabolic interaction nih.gov. The co-administration of the two drugs did not significantly alter the plasma concentrations, distribution, elimination, or clearance of either compound nih.gov.
| Drug | Parameter | Administered Alone | Administered with Other Drug | Conclusion | Reference |
|---|---|---|---|---|---|
| Pentazocine | Plasma Concentration | No significant difference | No significant difference | No clinically significant metabolic interaction | nih.gov |
| Pentazocine | Distribution, Elimination, Clearance | No significant difference | No significant difference | ||
| Tripelennamine | Plasma Concentration | No significant difference | No significant difference | ||
| Tripelennamine | Distribution, Elimination, Clearance | No significant difference | No significant difference |
Conversely, external factors can influence pentazocine's metabolism. For instance, tobacco smoking may enhance the metabolic clearance rate of pentazocine, potentially reducing its clinical effectiveness fda.gov. This is consistent with the known effects of smoking on inducing hepatic enzymes, particularly certain Cytochrome P450 (CYP) enzymes wikipedia.org. The CYP enzyme system, especially the CYP1, CYP2, and CYP3 families, is responsible for the metabolism of a majority of opioids, and alterations in their activity can be a significant source of drug-drug interactions mdpi.comresearchgate.net.
Emerging Research Avenues and Future Directions
Novel Receptor Targets and Polypharmacology
Research into structurally similar compounds offers insights into potential new targets for pentazocine (B1679294). For instance, dezocine (B144180), which is structurally related to pentazocine, has been identified as a kappa-opioid receptor antagonist and has also been shown to inhibit the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). nih.gov This discovery suggests that pentazocine or its derivatives may have uncharacterized effects on monoamine reuptake systems, which could have implications for its analgesic profile and potential mood-regulating effects. The exploration of these off-target interactions is a key area of future research to fully map out the polypharmacological landscape of pentazocine.
Table 1: Known and Potential Receptor Targets of Pentazocine and Related Compounds
| Receptor/Transporter | Role in Pentazocine Action | Related Compound Findings (Dezocine) nih.gov |
|---|---|---|
| Kappa-Opioid Receptor (KOR) | Agonist activity, contributing to analgesia and dysphoria. patsnap.comnih.gov | Antagonist activity, potentially reducing psychotomimetic effects. |
| Mu-Opioid Receptor (MOR) | Weak antagonist or partial agonist activity. patsnap.comnih.gov | Partial agonist activity. |
| Sigma Receptors | Binds to these receptors, possibly contributing to psychotomimetic effects. patsnap.comnih.gov | Not reported as a primary target. |
| Norepinephrine Transporter (NET) | Potential for interaction, currently under investigation. | Identified as a novel molecular target, with inhibitory effects. |
| Serotonin Transporter (SERT) | Potential for interaction, currently under investigation. | Identified as a novel molecular target, with inhibitory effects. |
This table is based on available research and highlights areas for further investigation.
Development of Safer or More Selective Analogues
A significant direction in opioid research is the development of analogues with improved safety profiles, aiming to maximize analgesic efficacy while minimizing adverse effects. For pentazocine, a key goal is to reduce its psychotomimetic effects and abuse potential. cda-amc.canih.gov Historically, the combination of pentazocine with the opioid antagonist naloxone (B1662785) in the formulation Talwin Nx was an early example of an abuse-deterrent strategy, designed to prevent misuse via injection. nih.gov
Future research is focused on designing new chemical entities inspired by pentazocine's structure. The development of molecules that are more selective for specific receptor subtypes or that possess a different balance of agonist and antagonist activities is a promising approach. For example, the discovery that the structurally similar compound dezocine acts as a KOR antagonist rather than an agonist is significant; this difference is believed to contribute to its lower incidence of psychotomimetic side effects. nih.gov This finding provides a clear rationale for designing pentazocine analogues that retain analgesic properties while reducing or eliminating KOR agonism to create safer therapeutics. Further modifications could also aim to eliminate sigma receptor activity to potentially enhance the safety profile.
Advanced Computational and In Silico Research
Computational approaches, or in silico methods, are becoming indispensable tools in modern drug discovery and development, offering the potential to accelerate research and reduce costs. mdpi.combeilstein-journals.org These techniques are highly applicable to the study of pentazocine hydrochloride and the design of its future analogues.
In silico research can be applied in several ways:
Molecular Docking and Virtual Screening: These methods can be used to simulate the binding of pentazocine and its potential analogues to various receptor targets. beilstein-journals.orgscienceopen.com By predicting the binding affinity and conformation, researchers can prioritize which novel compounds are most promising for laboratory synthesis and testing. This approach can be used to screen large virtual libraries of compounds to identify those with higher selectivity for desired targets (e.g., MOR) and lower affinity for undesired ones (e.g., KOR or sigma receptors). scienceopen.com
Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for a safer pentazocine analogue could be developed to guide the design of new molecules that fit the desired target but not the ones associated with adverse effects. beilstein-journals.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical relationship between the chemical structure of a compound and its biological activity. beilstein-journals.org For pentazocine, QSAR models could be built to predict the analgesic potency or the likelihood of causing psychotomimetic effects based on structural modifications.
Formulation Optimization: Computational tools are also used to optimize drug delivery systems. For example, statistical software like Design-Expert® has been employed to optimize the formulation of pentazocine-loaded microspheres for sustained release, demonstrating the role of computational methods beyond receptor-level interactions. plos.orgnih.gov
Table 2: Application of In Silico Methods in Pentazocine Research
| Computational Method | Potential Application | Research Goal |
|---|---|---|
| Molecular Docking | Simulating the interaction of pentazocine analogues with opioid and sigma receptors. scienceopen.com | Predict binding affinity and identify structural determinants of selectivity. |
| Virtual High-Throughput Screening | Screening large chemical databases for compounds with a desired pharmacological profile. beilstein-journals.org | Discover novel molecular scaffolds for safer analgesics. |
| Pharmacophore Modeling | Creating a 3D model of the essential features for desired receptor interaction. beilstein-journals.org | Guide the rational design of more selective pentazocine analogues. |
Application of -Omics Technologies in Pentazocine Research (Conceptual)
The integration of "-omics" technologies (genomics, proteomics, metabolomics) offers a systems-biology approach to understanding the comprehensive effects of drugs like pentazocine. While specific -omics studies on pentazocine are not yet widespread, the conceptual application of these technologies holds significant promise for future research.
Pharmacogenomics: This field studies how an individual's genetic makeup influences their response to drugs. For pentazocine, genomic studies could identify genetic variants in opioid receptors, metabolizing enzymes (like cytochrome P450s), or other targets that could predict a patient's analgesic response or susceptibility to adverse effects. This could pave the way for personalized pain management strategies.
Proteomics: Proteomics involves the large-scale study of proteins. By analyzing changes in protein expression and post-translational modifications in cells or tissues exposed to pentazocine, researchers could uncover novel signaling pathways affected by the drug. This could reveal previously unknown mechanisms of action or identify biomarkers for drug response and toxicity.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. Metabolomic analysis of biofluids (like urine or plasma) from individuals treated with pentazocine could identify specific metabolic signatures associated with its therapeutic effects or adverse reactions. nih.govjfda-online.com This could lead to the discovery of biomarkers to monitor treatment efficacy and safety.
Integrating data from these different -omics levels, a practice often referred to as network pharmacology, could provide a holistic view of pentazocine's biological impact. taylorandfrancis.com This comprehensive approach is essential for moving beyond single-receptor interactions and fully understanding the complex pharmacology of pentazocine, ultimately guiding the development of the next generation of safer and more effective analgesics.
Q & A
Q. What ethical frameworks apply to clinical trials involving this compound?
- Methodological Answer :
- Adhere to Declaration of Helsinki principles for informed consent and risk-benefit analysis.
- Preclinical studies must follow the 3Rs (Replacement, Reduction, Refinement) for animal welfare .
- Regulatory compliance requires IND applications (FDA/EMA) with validated pharmacokinetic/toxicokinetic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
